molecular formula C19H18N2O4 B5577381 2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5577381
M. Wt: 338.4 g/mol
InChI Key: BAZNRKJZCFJTKZ-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a dioxo-dihydro-isoindole moiety.

Scientific Research Applications

2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for its potential applications in various scientific fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to bind to these targets with high specificity and affinity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other isoindole derivatives with different substituents. These compounds may share some structural features but differ in their chemical and biological properties .

Uniqueness: What sets 2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-tert-butyl-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(2,3)21-17(24)14-9-4-11(10-15(14)18(21)25)16(23)20-12-5-7-13(22)8-6-12/h4-10,22H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZNRKJZCFJTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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